molecular formula C8H8ClN3 B11909278 6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine

6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B11909278
M. Wt: 181.62 g/mol
InChI Key: JRZHHMWXLTYPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine typically involves the condensation of 5,7-dimethyl-2,3-diaminopyridine with a suitable chlorinating agent. One common method includes the use of phosphorus oxychloride (POCl3) as the chlorinating agent under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired imidazo[4,5-b]pyridine structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The imidazole ring can be reduced to form dihydroimidazole derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

  • Substituted imidazo[4,5-b]pyridines
  • Oxidized derivatives (e.g., aldehydes, carboxylic acids)
  • Reduced derivatives (e.g., dihydroimidazoles)

Scientific Research Applications

Anticancer Activity

Research indicates that 6-chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine exhibits promising anticancer properties. It has been identified as a potential inhibitor of various kinases involved in cancer progression. Specifically, it has shown activity against FLT3 and Aurora kinases, which are crucial in the treatment of acute myeloid leukemia .

Case Study:
A study optimized imidazo[4,5-b]pyridine derivatives for their inhibitory effects on FLT3 and Aurora kinases. The findings highlighted that derivatives similar to this compound could serve as effective preclinical candidates for cancer therapy .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens. Studies have evaluated its efficacy against bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicate moderate activity, suggesting potential for development into antibacterial agents .

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Bacillus subtilis10 µg/mL

Antitubercular Activity

Another significant application of this compound is in the fight against tuberculosis. Derivatives have been synthesized and tested for their activity against Mycobacterium tuberculosis. Some compounds exhibited low MIC values, indicating strong potential as antitubercular agents .

Case Study:
In vitro studies revealed that specific derivatives of imidazo[4,5-b]pyridine had MIC values ranging from 0.5 to 0.8 μmol/L against Mycobacterium tuberculosis, demonstrating their effectiveness .

Mechanism of Action

The mechanism of action of 6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. In cancer research, it has been found to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

  • 6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
  • 6-Fluoro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
  • 6-Methyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine

Comparison: 6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of the chlorine atom, which influences its reactivity and biological activity. Compared to its bromo and fluoro analogs, the chloro derivative often exhibits different pharmacokinetic properties and potency in biological assays. The methyl analog, lacking a halogen, shows distinct chemical behavior and applications.

Biological Activity

6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. Its unique structure, characterized by a fused imidazole and pyridine ring with chlorine and methyl substituents, endows it with diverse biological activities. This article reviews the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₉H₉ClN₂
  • Molecular Weight : 182.63 g/mol
  • Structure : The compound features a bicyclic structure that is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Its derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development in antimicrobial therapies.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli200 μg/mL
Pseudomonas aeruginosa500 μg/mL

Anti-Cancer Activity

The compound has also been studied for its anti-cancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7. Additionally, in vivo studies show that it can suppress tumor growth in mice models .

Case Study : A study involving tumor-suffering mice treated with this compound showed a significant reduction in tumor size compared to control groups. The IC₅₀ values for the compound were reported at approximately 25.72 ± 3.95 μM, indicating its potency in inhibiting cancer cell proliferation .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes and receptors involved in cellular signaling pathways.

  • Inhibition of Kinases : The compound has been identified as a potential inhibitor of various kinases associated with cancer progression and microbial resistance.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through pathways involving caspases and other apoptotic factors.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Modifications to the imidazo or pyridine rings can enhance or diminish its activity.

Compound NameStructure CharacteristicsUnique Features
6-Methyl-3H-imidazo[4,5-b]pyridineMethyl group at position 6Exhibits lower potency than chlorinated analogs
7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridineChlorine at position 7Increased activity against certain kinases
5-Bromo-3H-imidazo[4,5-b]pyridineBromine substituent at position 5Enhanced antimicrobial properties

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

6-chloro-5,7-dimethyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C8H8ClN3/c1-4-6(9)5(2)12-8-7(4)10-3-11-8/h3H,1-2H3,(H,10,11,12)

InChI Key

JRZHHMWXLTYPJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=C1Cl)C)N=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.